1,4-DIMETHYLENE CYCLOHEXANE
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Overview
Description
1,4-DIMETHYLENE CYCLOHEXANE, also known as 1,4-dimethylenecyclohexane, is an organic compound with the molecular formula C8H12. It is characterized by a cyclohexane ring with two methylene groups attached at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-DIMETHYLENE CYCLOHEXANE can be synthesized through several methods. One common approach involves the dehydrohalogenation of 1,4-dihalocyclohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for cyclohexane, 1,4-bis(methylene)- are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,4-DIMETHYLENE CYCLOHEXANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under the influence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the double bonds in cyclohexane, 1,4-bis(methylene)- can yield cyclohexane derivatives.
Substitution: The methylene groups can participate in nucleophilic substitution reactions, forming a variety of substituted cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Cyclohexane-1,4-dione or cyclohexane-1,4-dicarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane compounds depending on the nucleophile used.
Scientific Research Applications
1,4-DIMETHYLENE CYCLOHEXANE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies involving the modification of biological molecules and the development of new biochemical assays.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and novel therapeutic agents.
Mechanism of Action
The mechanism of action of cyclohexane, 1,4-bis(methylene)- involves its ability to undergo various chemical transformations. The compound can participate in electron transfer reactions, forming radical cations that can further react with nucleophiles or undergo rearrangement. These reactions are facilitated by the presence of double bonds and the stability of the cyclohexane ring .
Molecular Targets and Pathways:
Electron Transfer: The compound can donate or accept electrons, forming reactive intermediates.
Nucleophilic Attack: The methylene groups can be targeted by nucleophiles, leading to substitution reactions.
Radical Formation: The formation of radical cations can lead to complex reaction pathways involving radical intermediates.
Comparison with Similar Compounds
1,4-DIMETHYLENE CYCLOHEXANE can be compared with other similar compounds such as:
Cyclohexane: A saturated hydrocarbon with no double bonds, used as a solvent and in the production of nylon.
1,4-Cyclohexadiene: Contains two double bonds in a conjugated system, used in organic synthesis and as a hydrogen donor.
1,4-Dimethylcyclohexane: A derivative with methyl groups instead of methylene groups, used in the production of polymers and as a chemical intermediate.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
4982-20-1 |
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Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
1,4-dimethylidenecyclohexane |
InChI |
InChI=1S/C8H12/c1-7-3-5-8(2)6-4-7/h1-6H2 |
InChI Key |
JPBHXVRMWGWSMX-UHFFFAOYSA-N |
SMILES |
C=C1CCC(=C)CC1 |
Canonical SMILES |
C=C1CCC(=C)CC1 |
4982-20-1 | |
Origin of Product |
United States |
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